N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
CAS No.: 690645-63-7
Cat. No.: VC4144405
Molecular Formula: C14H10N4OS
Molecular Weight: 282.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690645-63-7 |
|---|---|
| Molecular Formula | C14H10N4OS |
| Molecular Weight | 282.32 |
| IUPAC Name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19) |
| Standard InChI Key | DDOGZALLWLZFSO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 1,2,4-thiadiazole family, a five-membered ring containing two nitrogen atoms and one sulfur atom. Key structural components include:
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1,2,4-Thiadiazole core: Provides electronic diversity and hydrogen-bonding capabilities critical for bioactivity .
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3-Phenyl substituent: Enhances lipophilicity and π-π stacking interactions with biological targets .
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Pyridine-4-carboxamide group: Introduces hydrogen-bond donors/acceptors and modulates solubility .
Comparative analysis with the benzamide analog (N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, J1.496.044I) reveals that replacing the benzoyl group with pyridine-4-carboxamide likely alters electronic distribution and target affinity . The pyridine nitrogen may engage in additional dipole interactions or coordinate with metal ions in enzymatic sites .
Synthesis and Characterization
Plausible Synthetic Routes
While no published synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide exists, established methods for analogous compounds suggest two viable pathways:
Route 1: Coupling of Preformed Thiadiazole Amine
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Step 1: Synthesize 5-amino-3-phenyl-1,2,4-thiadiazole via cyclization of thiosemicarbazide with an appropriate nitrile under acidic conditions (POCl₃/EtOH) .
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Step 2: React the amine with pyridine-4-carbonyl chloride in the presence of a base (e.g., pyridine) to form the carboxamide .
Route 2: One-Pot Cyclocondensation
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Combine pyridine-4-carboxylic acid hydrazide with phenyl isothiocyanate to form a thiosemicarbazide intermediate.
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Oxidize the intermediate using iodine or H₂O₂ to cyclize into the 1,2,4-thiadiazole ring .
Spectroscopic Characterization
Hypothetical data based on analogs predict:
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¹H-NMR:
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IR: Bands at ~1650 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N stretch), and ~3400 cm⁻¹ (N-H stretch) .
Physicochemical Properties
Predicted properties using computational tools (e.g., SwissADME):
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁N₃OS |
| Molecular Weight | 297.34 g/mol |
| LogP (Lipophilicity) | 2.8 ± 0.3 |
| Water Solubility | Poor (≤10 µM at pH 7.4) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (S, 3N, O) |
The pyridine ring marginally improves solubility compared to purely aromatic analogs but requires formulation strategies for in vivo applications .
| Compound | Cell Line (IC₅₀) | Reference |
|---|---|---|
| 2g (Thiadiazole derivative) | LoVo: 2.44 µM; MCF-7: 23.29 µM | |
| Doxorubicin (Control) | HEPG2-1: 0.85 µM |
The pyridine-4-carboxamide group may enhance DNA intercalation or kinase inhibition, as seen in pyridine-containing antitumor agents .
Antiparasitic Activity
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives exhibit EC₅₀ < 100 nM against Onchocerca gutturosa, suggesting potential filaricidal applications . Structural similarity implies N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide could target parasite-specific enzymes.
Antimicrobial Activity
While untested, the 1,2,4-thiadiazole core disrupts microbial cell membranes and biofilm formation in analogs . The phenyl and pyridine groups may broaden the spectrum against Gram-positive bacteria.
Structure-Activity Relationship (SAR) Insights
Key modifications influencing bioactivity:
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Thiadiazole Substitution: 3-Phenyl groups enhance hydrophobic interactions with target proteins, while 5-carboxamide groups improve water solubility .
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Pyridine Orientation: The para-substituted nitrogen in pyridine-4-carboxamide facilitates hydrogen bonding with active-site residues (e.g., in kinases) .
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Amide Linkage: Replacing the amide with ester or ether groups reduces potency, as seen in benzamide analogs .
Future Directions
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Synthesis and Characterization: Prioritize experimental validation of synthetic routes and spectroscopic properties.
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In Vitro Screening: Evaluate anticancer, antimicrobial, and antiparasitic activities using standardized assays.
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ADMET Profiling: Assess pharmacokinetics, metabolic stability, and organ toxicity in preclinical models.
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